Ethyl 3-chloro-2-cyanobenzoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-chloro-2-cyanobenzoate involves the reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride . This reaction affords ethyl 2-cyanobenzoate .Molecular Structure Analysis
The molecular formula of this compound is C10H8ClNO2. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles, have been used to design different heterocyclic moieties with different ring sizes . These chemical properties have been used to design different heterocyclic moieties with different ring sizes, such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 175.18 . The melting point is between 63-67 °C (lit.) .Scientific Research Applications
Chemical Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, uses carbene X-H insertion reactions catalyzed by rhodium(II) or copper(II) for the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting the potential of using similar compounds in complex chemical synthesis processes (Honey, Pasceri, Lewis, & Moody, 2012).
Cyclopropanation Mechanisms
In the study of cyclopropanation of electron-deficient alkenes with ethyl diazoacetate, a detailed mechanistic investigation was conducted. This study, involving kinetic studies and experimental EPR spin-trapping experiments, reveals the complexity of reactions involving similar ethyl compounds and their potential applications in creating specific chemical structures (Chirila, Brands, & Bruin, 2018).
Environmental Impact of Parabens
Research on parabens, which are esters of para-hydroxybenzoic acid, provides insights into the environmental impact of similar compounds. Despite being used in various products, they are emerging contaminants, highlighting the importance of understanding the environmental behavior of related compounds like Ethyl 3-chloro-2-cyanobenzoate (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
For instance, the cyano group could be involved in nucleophilic substitution reactions
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-chloro-2-cyanobenzoate are currently unknown . Given the compound’s structure, it might be involved in pathways related to cyano compounds or benzoate esters.
Properties
IUPAC Name |
ethyl 3-chloro-2-cyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYFSTZUJMHPPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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